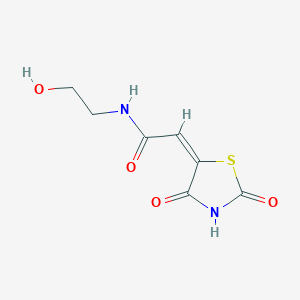
Acetamide,2-(2,4-dioxo-5-thiazolidinylidene)-N-(2-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide,2-(2,4-dioxo-5-thiazolidinylidene)-N-(2-hydroxyethyl)- is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-(2,4-dioxo-5-thiazolidinylidene)-N-(2-hydroxyethyl)- typically involves the reaction of a thiazolidinone derivative with an appropriate acetamide precursor. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Acidic or basic catalysts may be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Time: Reaction times can vary from a few hours to overnight, depending on the specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-(2,4-dioxo-5-thiazolidinylidene)-N-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use as a therapeutic agent for treating infections and inflammatory diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Acetamide,2-(2,4-dioxo-5-thiazolidinylidene)-N-(2-hydroxyethyl)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone derivatives: Compounds with similar structures and biological activities.
Acetamide derivatives: Compounds with similar functional groups and chemical properties.
Uniqueness
Acetamide,2-(2,4-dioxo-5-thiazolidinylidene)-N-(2-hydroxyethyl)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C7H8N2O4S |
|---|---|
Molecular Weight |
216.22 g/mol |
IUPAC Name |
(2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C7H8N2O4S/c10-2-1-8-5(11)3-4-6(12)9-7(13)14-4/h3,10H,1-2H2,(H,8,11)(H,9,12,13)/b4-3+ |
InChI Key |
BNVFJQWUPKFENN-ONEGZZNKSA-N |
Isomeric SMILES |
C(CO)NC(=O)/C=C/1\C(=O)NC(=O)S1 |
Canonical SMILES |
C(CO)NC(=O)C=C1C(=O)NC(=O)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















